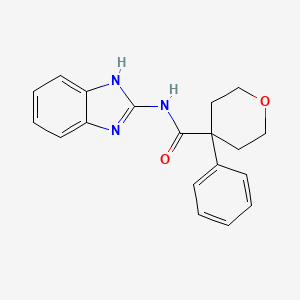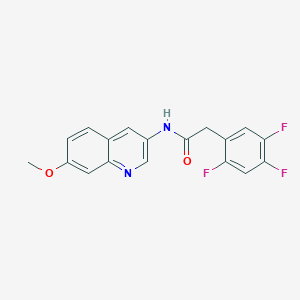![molecular formula C21H27N3O4 B11007699 trans-4-({[(2S)-3-methyl-2-(4-oxoquinazolin-3(4H)-yl)butanoyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B11007699.png)
trans-4-({[(2S)-3-methyl-2-(4-oxoquinazolin-3(4H)-yl)butanoyl]amino}methyl)cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-4-({[(2S)-3-methyl-2-(4-oxoquinazolin-3(4H)-yl)butanoyl]amino}methyl)cyclohexanecarboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone moiety, which is known for its biological activity, and a cyclohexane ring, which provides structural stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-({[(2S)-3-methyl-2-(4-oxoquinazolin-3(4H)-yl)butanoyl]amino}methyl)cyclohexanecarboxylic acid typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic conditions.
Attachment of the Butanoyl Group: The butanoyl group is introduced via acylation reactions, often using acyl chlorides or anhydrides in the presence of a base such as pyridine.
Formation of the Cyclohexane Ring: The cyclohexane ring is synthesized through hydrogenation of aromatic precursors or via Diels-Alder reactions.
Final Coupling: The final step involves coupling the quinazolinone derivative with the cyclohexane carboxylic acid derivative using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone moiety, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the quinazolinone ring can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon of the butanoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinazolinone derivatives with additional oxygen functionalities.
Reduction: Reduced quinazolinone derivatives.
Substitution: Substituted amides or thioesters.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, trans-4-({[(2S)-3-methyl-2-(4-oxoquinazolin-3(4H)-yl)butanoyl]amino}methyl)cyclohexanecarboxylic acid can be used to study enzyme interactions and protein-ligand binding due to its potential as an enzyme inhibitor.
Medicine
Medically, this compound may have potential as a therapeutic agent. The quinazolinone moiety is known for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of trans-4-({[(2S)-3-methyl-2-(4-oxoquinazolin-3(4H)-yl)butanoyl]amino}methyl)cyclohexanecarboxylic acid likely involves interaction with specific molecular targets such as enzymes or receptors. The quinazolinone moiety can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, the compound may interact with cellular pathways involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-oxoquinazolin-3(4H)-yl derivatives: These compounds share the quinazolinone core and exhibit similar biological activities.
Cyclohexanecarboxylic acid derivatives: These compounds have similar structural features and can be used in similar applications.
Uniqueness
Trans-4-({[(2S)-3-methyl-2-(4-oxoquinazolin-3(4H)-yl)butanoyl]amino}methyl)cyclohexanecarboxylic acid is unique due to the combination of the quinazolinone moiety with the cyclohexane ring, providing a balance of biological activity and structural stability. This combination allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
Molecular Formula |
C21H27N3O4 |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
4-[[[(2S)-3-methyl-2-(4-oxoquinazolin-3-yl)butanoyl]amino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C21H27N3O4/c1-13(2)18(24-12-23-17-6-4-3-5-16(17)20(24)26)19(25)22-11-14-7-9-15(10-8-14)21(27)28/h3-6,12-15,18H,7-11H2,1-2H3,(H,22,25)(H,27,28)/t14?,15?,18-/m0/s1 |
InChI Key |
UXTAEYAURAEDPJ-JMLCCBQJSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC1CCC(CC1)C(=O)O)N2C=NC3=CC=CC=C3C2=O |
Canonical SMILES |
CC(C)C(C(=O)NCC1CCC(CC1)C(=O)O)N2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-phenyl-1,3-oxazol-2-yl)-N-[2-(pyridin-4-yl)ethyl]propanamide](/img/structure/B11007621.png)
![methyl 2-{[3-(3-acetyl-1H-indol-1-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B11007628.png)
![N-(2-chlorobenzyl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide](/img/structure/B11007644.png)
![N-[(1S)-3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B11007651.png)
![N-[3-(4-bromo-1H-indol-1-yl)propanoyl]glycylglycine](/img/structure/B11007654.png)


![2-[2-({7-Methyl-4-oxo-1H,2H,3H,4H-cyclopenta[C]chromen-9-YL}oxy)acetamido]butanedioic acid](/img/structure/B11007660.png)
![(2E)-2-[(methylsulfonyl)imino]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1,3-benzothiazole-6-carboxamide](/img/structure/B11007668.png)



![2-hydroxy-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide](/img/structure/B11007688.png)
![2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B11007691.png)
